molecular formula C10H16SSi B3049917 Benzene,1-(methylthio)-4-(trimethylsilyl)- CAS No. 22515-25-9

Benzene,1-(methylthio)-4-(trimethylsilyl)-

Cat. No.: B3049917
CAS No.: 22515-25-9
M. Wt: 196.39 g/mol
InChI Key: IJZLJXUFHVCGMR-UHFFFAOYSA-N
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Description

Benzene,1-(methylthio)-4-(trimethylsilyl)- is an organosilicon compound characterized by the presence of both a methylthio group and a trimethylsilyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-(methylthio)-4-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with trimethylsilyl chloride (Me3SiCl) in the presence of a hybrid metal catalyst such as magnesium (Mg) and copper(I) chloride (CuCl) in 1,3-dimethyl-2-imidazolidinone (DMI). This method provides a high yield of the product under mild conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene,1-(methylthio)-4-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Benzene,1-(methylthio)-4-(trimethylsilyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene,1-(methylthio)-4-(trimethylsilyl)- exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the methylthio group can participate in various chemical reactions. These interactions can influence the compound’s behavior in different environments and applications .

Comparison with Similar Compounds

    Benzene,1,2-bis(trimethylsilyl)-: Similar in structure but lacks the methylthio group.

    Benzene,1-(methylthio)-2-(trimethylsilyl)-: Similar but with different positional isomerism.

    Benzene,1-(methylthio)-4-(methoxy)-: Contains a methoxy group instead of a trimethylsilyl group.

Uniqueness: Benzene,1-(methylthio)-4-(trimethylsilyl)- is unique due to the combination of the methylthio and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science .

Properties

IUPAC Name

trimethyl-(4-methylsulfanylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLJXUFHVCGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177035
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-25-9
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022515259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(4-(methylthio)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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